
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FSC231 involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reacted with ethyl chloroformate to yield the final product, (E)-Ethyl-2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate .
Industrial Production Methods: While specific industrial production methods for FSC231 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions and esterification. The process is scalable and can be adapted for large-scale production using batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: FSC231 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and carbamate groups. It can also participate in addition reactions at the α,β-unsaturated nitrile moiety .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Addition Reactions: Can occur with nucleophiles like water or alcohols in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .
Scientific Research Applications
FSC231 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of PICK1 in synaptic plasticity and neuroprotection.
Pharmacology: Investigated for its potential to modulate neurotransmitter systems and its effects on addiction and pain pathways.
Cell Biology: Utilized to explore the mechanisms of protein-protein interactions involving PDZ domains.
Drug Delivery: Encapsulated in liposomes for targeted delivery to specific tissues, enhancing its therapeutic efficacy.
Mechanism of Action
FSC231 exerts its effects by selectively inhibiting the PDZ domain of PICK1. This inhibition disrupts the interaction between PICK1 and its binding partners, such as the GluA2 subunit of AMPA receptors. By preventing this interaction, FSC231 helps maintain the stability and surface expression of GluA2-containing AMPA receptors, thereby protecting neurons from excitotoxicity and promoting synaptic plasticity .
Comparison with Similar Compounds
PDZ Domain Inhibitors: Other compounds that inhibit PDZ domains include peptides and small molecules targeting different PDZ-containing proteins.
Neuroprotective Agents: Compounds like memantine and riluzole also offer neuroprotection through different mechanisms.
Uniqueness of FSC231: FSC231 is unique in its selective inhibition of the PICK1 PDZ domain, which is not commonly targeted by other neuroprotective agents. This specificity allows for targeted modulation of synaptic plasticity and neuroprotection without affecting other PDZ domain-containing proteins .
Properties
Molecular Formula |
C13H10Cl2N2O3 |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
ethyl N-[(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoyl]carbamate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)17-12(18)9(7-16)5-8-3-4-10(14)11(15)6-8/h3-6H,2H2,1H3,(H,17,18,19)/b9-5+ |
InChI Key |
MDFDJDSQTKNBQU-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/C1=CC(=C(C=C1)Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



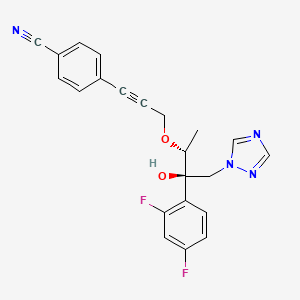
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
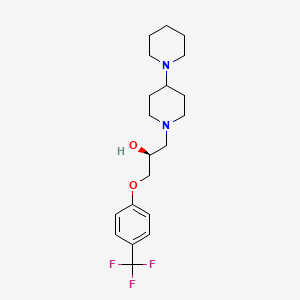

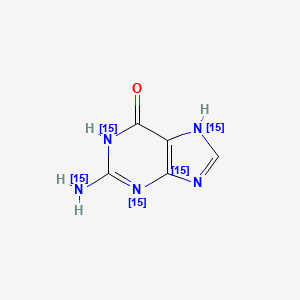


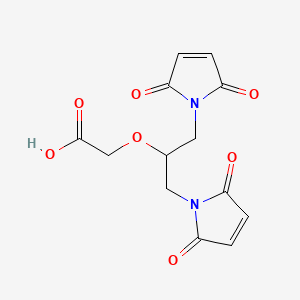
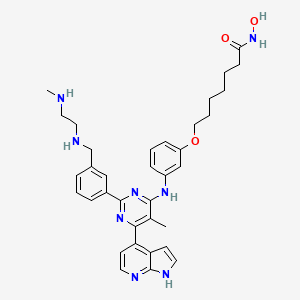

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)

